2,4-Diaminophenol Sulfate
Overview
Description
2,4-Diaminophenol Sulfate is a chemical compound with the molecular formula C6H8N2O.H2O4S and a molecular weight of 222.22 . It is a sulfuric acid compound with 2,4-diaminophenol . The compound is available in the form of a light gray to brown to black powder or crystal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) . The compound’s structure is associated with the presence of sulfuric acid and 2,4-diaminophenol .Physical and Chemical Properties Analysis
This compound is soluble in water . It is available in the form of a light gray to brown to black powder or crystal .Scientific Research Applications
1. Environmental Remediation
2,4-Diaminophenol sulfate and related compounds have been studied for their role in environmental remediation, particularly in the degradation of pollutants. For instance, anaerobic biodegradation of 2,4-dinitrophenol, closely related to 2,4-diaminophenol, was observed in aquifer slurries, suggesting potential for groundwater remediation (Krumholz & Suflita, 1997). Similarly, the anaerobic dechlorination of chlorophenols in freshwater sediments implies a role in the breakdown of chlorinated pollutants (Kohring, Zhang, & Wiegel, 1989).
2. Photocatalytic Applications
Copper-doped titanium dioxide, used for the degradation of chlorophenols under visible light, has been reported to enhance photocatalytic activity. This could be relevant for the decomposition of this compound in certain conditions, as it shares structural similarities with chlorophenols (Lin et al., 2018).
3. Analytical Chemistry
In analytical chemistry, this compound may play a role in the catalytic reaction used for iron determination. The oxidation of 2,4-diaminophenol by hydrogen peroxide, contingent on reaction conditions, can be indicative of the presence of iron, suggesting its utility in analytical methods (Papadopoylos, 1986).
4. Water Treatment Technologies
The role of sulfate in the electrochemical degradation of contaminants, particularly in the presence of high-oxidation-power anodes, highlights the potential application of this compound in advanced water treatment technologies. This approach has been shown to significantly increase the degradation rates of persistent organic contaminants (Farhat et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2,4-diaminophenol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMWKYDJCPSJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591610 | |
Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74283-34-4 | |
Record name | Phenol, 2,4-diamino-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74283-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diaminophenol Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to determine the concentration of 2,4-Diaminophenol Sulfate in hair dyes?
A1: The researchers used a technique called Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of this compound in hair dye samples. [] This method is highly sensitive and allows for the simultaneous measurement of multiple components within a complex mixture like hair dye.
Q2: How effective was the UPLC-MS/MS method in quantifying this compound in hair dye samples?
A2: The study demonstrated that the UPLC-MS/MS method was quite effective for analyzing this compound in hair dyes. The method showed good linearity (R² > 0.99) and achieved a limit of detection (LOD) within the range of 0.26-4.6 mg/kg for the six analyzed components, including this compound. [] Additionally, the average recoveries for the analyzed compounds, including this compound, ranged from 83.0% to 92.2% with acceptable relative standard deviations (RSDs), indicating good accuracy and precision of the method. []
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